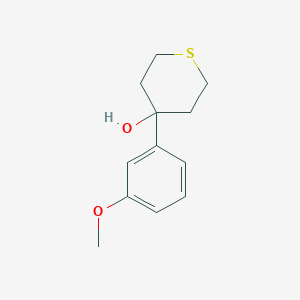

4-(3-Methoxyphenyl)thian-4-ol

Description

4-(3-Methoxyphenyl)thian-4-ol is a thiane (a six-membered sulfur-containing heterocycle) derivative substituted with a hydroxyl group at the 4-position and a 3-methoxyphenyl group. This compound is notable for its structural hybrid of a sulfur heterocycle and an aryl ether moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-(3-methoxyphenyl)thian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-14-11-4-2-3-10(9-11)12(13)5-7-15-8-6-12/h2-4,9,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYCBOGOLMDINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCSCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)thian-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylthiol with an appropriate epoxide under acidic or basic conditions to form the thian-4-ol ring. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)thian-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted thian-4-ol derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(3-Methoxyphenyl)thian-4-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylthiol with an epoxide under acidic or basic conditions, often utilizing catalysts like sulfuric acid or sodium hydroxide to facilitate the ring closure. This method allows for the formation of the thian-4-ol structure efficiently.

Industrial Production

In industrial settings, large-scale production may utilize batch or continuous flow processes. The optimization of reaction conditions such as temperature, pressure, and catalyst concentration is essential for maximizing yield and purity.

Chemistry

- Building Block for Complex Molecules : this compound serves as a precursor in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, which could lead to the development of new antimicrobial agents.

- Antioxidant Effects : The compound has been investigated for its potential antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic effects, particularly in drug development targeting specific diseases. Its mechanism of action may involve modulation of enzyme activity related to inflammation and oxidative stress .

Antitumor Activity

A study focusing on the antiproliferative effects of related compounds demonstrated that derivatives of thian-4-ol could inhibit cancer cell proliferation. For instance, compounds with similar structural characteristics were tested against MCF-7 breast cancer cells, showing significant cytotoxicity with IC50 values in the low micromolar range . This suggests that this compound and its derivatives could be explored further for their potential as anticancer agents.

Antimicrobial Studies

Research on the antimicrobial efficacy of thian derivatives revealed that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The findings indicate that modifications to the thian structure can enhance biological activity, paving the way for developing new antibiotics .

Specialty Chemicals

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, plastics, and other materials where specific chemical characteristics are desired.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in oxidative stress or inflammation pathways.

Comparison with Similar Compounds

4-(2,4-Dimethoxyphenyl)thian-4-ol

- Molecular Formula : C₁₂H₁₆O₃S

- Substituents : 2,4-Dimethoxyphenyl, hydroxyl.

- Key Differences : The additional methoxy group at the 2-position increases steric bulk and electron-donating effects compared to 4-(3-Methoxyphenyl)thian-4-ol. This may enhance lipophilicity and alter binding interactions in biological systems.

4-(3-Methoxyphenyl)thiane Derivatives vs. Sulfonyl Morpholine Analogs

- Example: 4-[(3-Methoxyphenyl)sulfonyl]morpholine (C₁₁H₁₃NO₄S) Substituents: 3-Methoxyphenylsulfonyl, morpholine. Synthesis: Uses 3-methoxyphenylmagnesium bromide and DABSO (dabco-sulfur dioxide adduct) in a sulfonylation reaction . Contrast: The sulfonyl group introduces strong electron-withdrawing effects, while the morpholine ring enhances water solubility.

2.2. Methoxyphenyl-Substituted Heterocycles

Triazole Derivatives

- Example: 3-((4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-1-ethanol (C₂₄H₂₂N₄O₂S) Substituents: 4-Methoxyphenyl, triazole, thioether. Synthesis: Involves coupling 4-methoxyphenyl-substituted triazole thiols with halides using InCl₃ catalysis . Such differences may influence antimicrobial or enzyme inhibition activities .

Dihydropyrazoline Derivatives

- Example: 5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide Substituents: 3-Methoxyphenyl, dichlorophenylmethoxy. Synthesis: Refluxing chalcones with thiosemicarbazide in ethanol .

2.3. Methoxyphenyl-Substituted Aliphatic Compounds

4-Methoxybenzyl Alcohol (C₈H₁₀O₂)

- Substituents : 4-Methoxyphenyl, primary alcohol.

- Properties : Widely used as a pharmaceutical intermediate. Safety data indicate moderate toxicity, requiring precautions against prolonged exposure .

- Comparison : The benzyl alcohol structure lacks sulfur and the cyclic thiane moiety, resulting in higher volatility and lower molecular weight than this compound.

(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (C₁₂H₁₆O₂)

- Substituents : 4-Methoxyphenyl, aliphatic alcohol.

- Synthesis: Pd-catalyzed coupling of pentenol with 4-methoxyphenylboronic acid .

Data Tables

Table 2: Physicochemical Properties

*LogP: Octanol-water partition coefficient (estimated via computational tools).

Research Findings and Implications

- Synthetic Challenges : The discontinuation of this compound may reflect difficulties in large-scale synthesis or purification, contrasting with more robust methods for sulfonamides and triazoles .

- Biological Relevance : Methoxyphenyl groups are common in bioactive compounds (e.g., ZK 62711’s PDE inhibition ), but the thiane scaffold’s sulfur atom could introduce unique interactions with biological targets.

Biological Activity

4-(3-Methoxyphenyl)thian-4-ol is an organic compound characterized by its thian-4-ol ring and a methoxyphenyl substituent. Its molecular formula is C₁₂H₁₆O₂S. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant studies.

The unique structure of this compound influences its reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, which can affect its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆O₂S |

| Molecular Weight | 232.32 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. A review published in RSC Advances outlined the structure–activity relationships (SARs) of similar compounds and suggested that derivatives of thian-4-ol could inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Table: Inhibitory Activity Against COX Enzymes

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | Not specified | COX-1/COX-2 |

| Diclofenac | 0.5 | COX-1 |

| Celecoxib | 0.1 | COX-2 |

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes.

- Free Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals, reducing oxidative damage.

Case Studies

Several studies have reported on the biological effects of compounds related to thian derivatives:

- Study on Vascular Smooth Muscle Cells : A related compound demonstrated inhibition of proliferation and migration in vascular smooth muscle cells, suggesting potential applications in cardiovascular diseases .

- Antimicrobial Efficacy : Another study showed that thian derivatives exhibited broad-spectrum antimicrobial activity, supporting the use of these compounds in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.